Cas no 630121-89-0 (2-(pyrrolidin-3-yl)-1,3-thiazole)

2-(Pyrrolidin-3-yl)-1,3-thiazole is a heterocyclic compound featuring a thiazole ring fused to a pyrrolidine moiety, offering versatile reactivity and structural utility in organic synthesis and medicinal chemistry. Its bifunctional scaffold serves as a valuable intermediate for constructing pharmacologically active molecules, particularly in the development of CNS-targeting agents and enzyme inhibitors. The pyrrolidine ring enhances conformational flexibility, while the thiazole group contributes to electron-rich aromaticity, facilitating interactions with biological targets. This compound is particularly advantageous for structure-activity relationship (SAR) studies due to its modifiable nitrogen and sulfur sites. Suitable for cross-coupling reactions and derivatization, it is a practical building block for drug discovery and agrochemical research.
2-(pyrrolidin-3-yl)-1,3-thiazole structure
630121-89-0 structure
Product Name:2-(pyrrolidin-3-yl)-1,3-thiazole
CAS No:630121-89-0
MF:C7H10N2S
MW:154.232699871063
MDL:MFCD10000581
CID:1028927
PubChem ID:55219437
Update Time:2025-06-08

2-(pyrrolidin-3-yl)-1,3-thiazole Chemical and Physical Properties

Names and Identifiers

    • 2-(Pyrrolidin-3-yl)thiazole
    • 2-(3-pyrrolidinyl)Thiazole
    • 2-pyrrolidin-3-yl-1,3-thiazole
    • AK137117
    • KB-67016
    • QC-5076
    • SureCN3645858
    • 2-(pyrrolidin-3-yl)-1,3-thiazole
    • 2-pyrrolidin-3-yl-thiazole
    • SCHEMBL3645858
    • AKOS006238821
    • 630121-89-0
    • AKESXMXWTJZWLF-UHFFFAOYSA-N
    • EN300-208283
    • E72877
    • DTXSID80716894
    • DA-04215
    • MDL: MFCD10000581
    • Inchi: 1S/C7H10N2S/c1-2-8-5-6(1)7-9-3-4-10-7/h3-4,6,8H,1-2,5H2
    • InChI Key: AKESXMXWTJZWLF-UHFFFAOYSA-N
    • SMILES: S1C=CN=C1C1CNCC1

Computed Properties

  • Exact Mass: 154.0566
  • Monoisotopic Mass: 154.05646950g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 53.2Ų

Experimental Properties

  • PSA: 24.92

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Additional information on 2-(pyrrolidin-3-yl)-1,3-thiazole

Professional Introduction to 2-(pyrrolidin-3-yl)-1,3-thiazole (CAS No: 630121-89-0)

2-(pyrrolidin-3-yl)-1,3-thiazole is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 630121-89-0, belongs to the thiazole class of molecules, which are well-documented for their role in various pharmacological applications. The presence of a pyrrolidin-3-yl substituent in its molecular structure imparts distinct chemical and biological characteristics, making it a valuable scaffold for drug discovery and development.

The structural motif of 2-(pyrrolidin-3-yl)-1,3-thiazole consists of a five-membered ring containing sulfur and nitrogen atoms, fused together with a six-membered aromatic ring. This configuration allows for a high degree of functionalization, enabling chemists to modify the molecule in various ways to enhance its pharmacological properties. The pyrrolidin-3-yl group, in particular, is known for its ability to interact with biological targets in a manner that can modulate enzyme activity, receptor binding, and other cellular processes.

In recent years, there has been a surge in research focused on thiazole derivatives due to their broad spectrum of biological activities. Studies have shown that compounds containing the thiazole core can exhibit antimicrobial, anti-inflammatory, anticancer, and antiviral properties. Among these derivatives, 2-(pyrrolidin-3-yl)-1,3-thiazole has emerged as a promising candidate for further investigation. Its unique combination of structural features suggests that it may be capable of interacting with multiple biological targets simultaneously, potentially leading to the development of novel therapeutic agents.

The synthesis of 2-(pyrrolidin-3-yl)-1,3-thiazole involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. Advances in synthetic methodologies have enabled researchers to optimize these processes, making it feasible to produce larger quantities of the compound for both laboratory studies and potential clinical trials.

The pharmacological potential of 2-(pyrrolidin-3-yl)-1,3-thiazole has been explored in several preclinical studies. These investigations have highlighted its ability to inhibit certain enzymes and receptors involved in disease pathways. For instance, preliminary data suggest that this compound may exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases, which are implicated in various diseases including cancer and neurological disorders. Additionally, its interaction with specific receptors has been linked to anti-inflammatory responses, making it a candidate for treating conditions like rheumatoid arthritis.

The biological activity of 2-(pyrrolidin-3-yl)-1,3-thiazole is further enhanced by its solubility profile and metabolic stability. These properties are critical for ensuring that the compound can reach its target sites within the body effectively and remain active long enough to exert its therapeutic effects. Computational modeling studies have also been employed to predict the binding affinity of this molecule to various biological targets, providing valuable insights into its potential mechanisms of action.

In conclusion, 2-(pyrrolidin-3-yl)-1,3-thiazole (CAS No: 630121-89-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. The combination of its thiazole core and pyrrolidin-3-yl substituent offers a versatile platform for drug discovery. As research continues to uncover new therapeutic applications for this compound, it is likely to play an increasingly important role in the development of next-generation pharmaceuticals.

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